molecular formula C13H11NO2 B13222281 3-(4-Formylphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde

3-(4-Formylphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Katalognummer: B13222281
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: OKTIROUQVRYQTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Formylphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a formyl group at the 2-position and a 4-formylphenyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Formylphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Vilsmeier-Haack reaction, which involves the formylation of a pyrrole derivative. The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group onto the pyrrole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale reactions. These methods focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Formylphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 3-(4-Carboxyphenyl)-1-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 3-(4-Hydroxymethylphenyl)-1-methyl-1H-pyrrole-2-methanol.

    Substitution: 3-(4-Nitrophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde.

Wissenschaftliche Forschungsanwendungen

3-(4-Formylphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 3-(4-Formylphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The formyl groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity can be exploited in the design of enzyme inhibitors or other bioactive molecules. The compound’s aromatic structure also allows for π-π interactions with other aromatic systems, influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Formylphenyl)-1H-pyrrole-2-carbaldehyde: Lacks the methyl group at the 1-position.

    3-(4-Formylphenyl)-1-methyl-1H-pyrrole: Lacks the formyl group at the 2-position.

    3-(4-Carboxyphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde: Contains a carboxyl group instead of a formyl group at the 4-position.

Uniqueness

3-(4-Formylphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both formyl groups at the 2- and 4-positions, which provides distinct reactivity and potential for diverse chemical transformations. The combination of the pyrrole ring and the formylphenyl group also contributes to its unique electronic and steric properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C13H11NO2

Molekulargewicht

213.23 g/mol

IUPAC-Name

3-(4-formylphenyl)-1-methylpyrrole-2-carbaldehyde

InChI

InChI=1S/C13H11NO2/c1-14-7-6-12(13(14)9-16)11-4-2-10(8-15)3-5-11/h2-9H,1H3

InChI-Schlüssel

OKTIROUQVRYQTO-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC(=C1C=O)C2=CC=C(C=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.